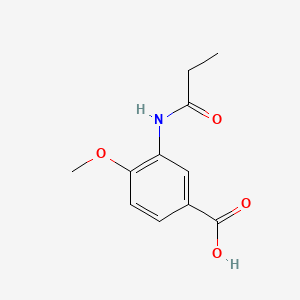

4-Methoxy-3-(propionylamino)benzoic acid

Vue d'ensemble

Description

4-Methoxy-3-(propionylamino)benzoic acid (MPBA) is a synthetic compound that is widely used in the field of pharmaceuticals. It has a molecular formula of C11H13NO4 and a molecular weight of 223.228 .

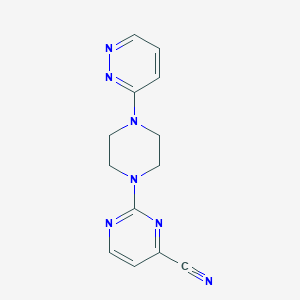

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a methoxy group at the 4-position and a propionylamino group at the 3-position .Applications De Recherche Scientifique

Luminescent Properties in Coordination Compounds

The synthesis and study of lanthanide coordination compounds using derivatives of benzoic acid, such as 4-benzyloxy benzoic acid and its methoxy-substituted versions, have highlighted the influence of electron-releasing groups on photophysical properties. The incorporation of an electron-releasing substituent, similar to the methoxy group in 4-Methoxy-3-(propionylamino)benzoic acid, can enhance the electron density of the ligand, thereby improving the photoluminescence of lanthanide complexes. This finding suggests potential applications in materials science, particularly in the development of luminescent materials (Sivakumar et al., 2010).

Synthesis of Substituted Benzoic Acids

The potassium salt of methoxy benzoic acids, related to this compound, undergoes selective deprotonation at the para position to the carboxylate group. This reaction, when treated with certain reagents, extends to the synthesis of derivatives like 3,5-dimethoxy-4-methyl benzoic acid. Such synthetic pathways underscore the versatility of methoxy benzoic acids in organic synthesis, potentially leading to various pharmaceutical and chemical applications (Sinha et al., 2000).

Structural and Reactivity Studies

Studies on alkoxy-substituted benzoic acids, including methoxy variants, provide insights into their crystalline structures and the molecular features governing their architectures. These findings are crucial for understanding the solid-state properties of such compounds, which can inform their applications in crystal engineering and the design of functional materials (Raffo et al., 2014).

Non-linear Optical Properties

The doping of polyaniline with benzoic acid and its derivatives, including methoxy-substituted benzoic acids, has been explored to study the materials' properties using various spectroscopic and analytical techniques. This research could lead to applications in the field of advanced polymers with specific electrical and optical properties, relevant for electronic and photonic devices (Amarnath & Palaniappan, 2005).

Environmental and Biological Applications

The degradation of herbicides and other synthetic compounds by microbial strains such as Amycolatopsis sp. highlights the potential of benzoic acid derivatives in bioremediation processes. Understanding the metabolic pathways involved in the degradation of compounds like this compound can inform environmental cleanup strategies and the development of sustainable agricultural practices (Cai et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-3-(propanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-10(13)12-8-6-7(11(14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEOKAIOWHPYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2798958.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B2798959.png)

![2-phenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2798967.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)

![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

![(2,5-Dimethylfuran-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2798970.png)

![Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2798976.png)

![4-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2798977.png)

![7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2798978.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2798979.png)